N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16809835
InChI: InChI=1S/C9H13N3OS/c1-6(13)10-9-11-7-3-4-12(2)5-8(7)14-9/h3-5H2,1-2H3,(H,10,11,13)
SMILES:
Molecular Formula: C9H13N3OS
Molecular Weight: 211.29 g/mol

N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide

CAS No.:

Cat. No.: VC16809835

Molecular Formula: C9H13N3OS

Molecular Weight: 211.29 g/mol

* For research use only. Not for human or veterinary use.

N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide -

Specification

Molecular Formula C9H13N3OS
Molecular Weight 211.29 g/mol
IUPAC Name N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide
Standard InChI InChI=1S/C9H13N3OS/c1-6(13)10-9-11-7-3-4-12(2)5-8(7)14-9/h3-5H2,1-2H3,(H,10,11,13)
Standard InChI Key RPVFJWINWFDEKH-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=NC2=C(S1)CN(CC2)C

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

N-(5-Methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide consists of a bicyclic system where a thiazole ring (a five-membered ring containing nitrogen and sulfur) is fused to a partially saturated pyridine ring (a six-membered ring with one double bond). Key structural features include:

  • Thiazole moiety: The sulfur atom at position 1 and nitrogen at position 3 contribute to electron-deficient properties, facilitating interactions with biological targets.

  • Pyridine ring saturation: The 6,7-dihydro-4H configuration indicates two saturated bonds, reducing aromaticity and enhancing conformational flexibility.

  • Substituents: A methyl group at the 5-position and an acetamide group at the 2-position modulate solubility and binding affinity.

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₉H₁₃N₃OS
Molecular Weight211.29 g/mol
IUPAC NameN-(5-methyl-6,7-dihydro-4H- thiazolo[5,4-c]pyridin-2-yl)acetamide
Canonical SMILESCC(=O)NC1=NC2=C(S1)CN(CC2)C
Standard InChIKeyRPVFJWINWFDEKH-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

Although no explicit protocol for N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide exists, analogous compounds provide insight into plausible pathways:

Thiazolo[5,4-c]pyridine Core Formation

The thiazolo-pyridine scaffold is typically constructed via cyclocondensation. For example, 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (a precursor) is synthesized by treating piperidone derivatives with sulfur and cyanamide in the presence of a secondary amine .

Functionalization Steps

  • Methylation: Introduction of the 5-methyl group may involve reductive amination using formaldehyde and triacetoxysodium borohydride, as seen in edoxaban intermediate synthesis .

  • Acetylation: The amine at position 2 can react with acetyl chloride or acetic anhydride to form the acetamide moiety.

Optimization Challenges

  • Regioselectivity: Ensuring methylation occurs exclusively at the 5-position requires careful control of reaction conditions .

  • Stability: The dihydro-pyridine ring may undergo oxidation, necessitating inert atmospheres or stabilizing agents.

CompoundActivityTargetSource
Edoxaban intermediateFactor Xa inhibitionCoagulation cascade
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamineKinase modulationCDK2, MAPK

Future Directions

Mechanistic Studies

  • Target identification: High-throughput screening against kinase libraries could reveal specific inhibitory roles.

  • Structure-activity relationships (SAR): Modifying the acetamide or methyl groups may optimize potency and selectivity.

Preclinical Development

  • Pharmacokinetics: Assess oral bioavailability and metabolic stability in rodent models.

  • Toxicology: Acute and chronic toxicity studies to establish safety margins.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator